Diptoindonesin G

Description

Properties

CAS No. |

1190948-58-3 |

|---|---|

Molecular Formula |

C21H12O6 |

Molecular Weight |

360.321 |

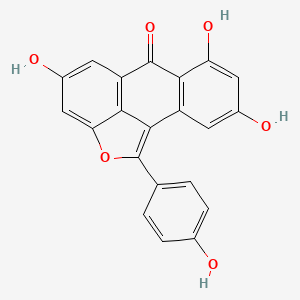

IUPAC Name |

4,6,11-trihydroxy-15-(4-hydroxyphenyl)-14-oxatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-8-one |

InChI |

InChI=1S/C21H12O6/c22-10-3-1-9(2-4-10)21-19-13-5-11(23)7-15(25)17(13)20(26)14-6-12(24)8-16(27-21)18(14)19/h1-8,22-25H |

InChI Key |

BYHAUTWYDTUGRC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C3C4=C(C(=CC(=C4)O)O)C(=O)C5=C3C(=CC(=C5)O)O2)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Diptoindonesin G |

Origin of Product |

United States |

Chemical Reactions Analysis

Regioselective Bromination

The 2-bromobenzofuran (9 ) forms exclusively due to electronic deactivation of the 3-position by a carboxylate ester substituent :

- Solvent: Dichloroethane (DCE) with catalytic DMF.

- Competing 3-bromination is suppressed due to reduced electron density at the 3-position .

BBr3-Mediated Tandem Reaction

BBr3 cleaves methyl ethers and facilitates Friedel-Crafts acylation in one pot :

- Demethylation occurs first, followed by intramolecular cyclization.

Analogues with Reduced Hydroxyl Groups

| Analogue | Modification | Synthetic Route | Key Finding |

|---|---|---|---|

| 14 | Missing E-ring OH | Phenyl boronic acid in cross-coupling | Retained ERα antagonism |

| 15 | Missing D-ring OHs | Friedel-Crafts acylation with phenyl group | Reduced ERβ selectivity |

| 16 | Single D-ring OH | Selective demethylation of methoxy group | Improved ERβ stabilization |

- 14 and 15 were prepared via modified cross-coupling and bromination steps .

- 16 required controlled demethylation to preserve one hydroxyl group .

Reaction Challenges and Optimizations

- Bromination of 2-Phenylbenzofuran : Lower yields (50%) due to steric hindrance; resolved using DMF as a co-solvent .

- Cross-Coupling at 3-Bromobenzofuran : Higher temperatures (80°C) needed for Suzuki reactions, risking decomposition .

Biological Relevance of Synthetic Routes

The synthetic flexibility enables the production of Dip G derivatives with tailored estrogen receptor (ER) selectivity :

Comparison with Similar Compounds

Hsp90 Inhibitors

Dip G belongs to a novel class of middle domain Hsp90 modulators, distinct from N-terminal (e.g., tanespimycin, geldanamycin) and C-terminal (e.g., novobiocin) inhibitors. Key differences include:

Key Findings :

Selective Estrogen Receptor Modulators (SERMs)

Dip G’s effects on ERα/ERβ contrast with traditional SERMs (e.g., tamoxifen) and endocrine therapies:

Key Findings :

Differentiation-Inducing Agents

In acute myeloid leukemia (AML), Dip G induces differentiation via ERK/STAT1 signaling, differing from all-trans retinoic acid (ATRA):

Key Findings :

Antimicrobial Stilbenoids

Unlike other stilbenoids (e.g., ε-viniferin), Dip G lacks antimicrobial activity against MRSA, highlighting its specificity for cancer targets .

Structural and Functional Uniqueness

- Synthesis : Dip G’s complex structure involves regioselective bromination and cross-coupling reactions, enabling selective ER modulation .

Preparation Methods

Optimization and Challenges

-

Bromination selectivity : Electron-deficient benzofurans require DMF as a co-solvent to enhance bromination yields (50% for 2-phenylbenzofuran 12 vs. 65% for 4 ).

-

Demethylation efficiency : BBr₃ outperforms alternative Lewis acids (e.g., AlCl₃) in achieving complete demethylation without side reactions.

Ru-Catalyzed C–H Activation and Aerobic Annulation

An alternative route employs Ru(II) catalysis for direct C–H alkenylation and annulation, streamlining access to the benzofuran core (Scheme 2). Starting with m-hydroxybenzoic acid 17 , RuCl₃·nH₂O catalyzes coupling with internal alkynes 18 under aerobic conditions, forming 2,3-diarylbenzofuran-4-carboxylic acid 19 in 70–85% yields. Air serves as a mild oxidant, enhancing practicality compared to stoichiometric oxidants like Ag₂O.

Key advantages include:

Comparative Analysis with Traditional Methods

This method reduces reliance on pre-functionalized aryl halides, offering a streamlined pathway to Dip G’s tetracyclic scaffold.

Skeletal Reorganization from Pauciflorol F

A third strategy leverages pauciflorol F pentamethyl ether 20 as a starting material, exploiting oxidative cleavage and cyclization to access Dip G’s skeleton (Scheme 3). Treatment of 20 with OsO₄/NaIO₄ cleaves the indanone ring, generating diketone 21 , which undergoes acid-catalyzed cyclization (PPTS, CH₂Cl₂) to form Dip G 1 in 45% overall yield.

Advantages and Limitations

-

Starting material accessibility : Pauciflorol F is isolated from Ochna integerrima, but its limited natural abundance hinders large-scale synthesis.

-

Functional group preservation : Methoxy groups remain intact during cyclization, avoiding costly protection-deprotection sequences.

Synthesis of Dip G Analogues for SAR Studies

Modifying Dip G’s phenolic hydroxyl groups has elucidated their roles in ER modulation and HSP90 binding. Key analogues include:

| Analogue | Structural Modification | ERα Stability | ERβ Stability |

|---|---|---|---|

| 14 | E-ring -OH → -H | Decreased | No change |

| 15 | D-ring -OCH₃ → -H | Decreased | Increased |

| 16 | D-ring single -OCH₃ | No change | Increased |

Synthesis of 14 involves substituting para-methoxyphenyl boronic acid with phenyl boronic acid during cross-coupling. Analogue 15 derives from intermediate 8 via Friedel-Crafts acylation with phenylacetyl chloride, demonstrating retained cyclization efficiency despite reduced electron density .

Q & A

Q. What is the core chemical structure of Diptoindonesin G, and how does it influence its reported bioactivity?

Diptoindonesin G features a tetracyclic 6H-anthra[1,9-bc]furan-6-one framework with benzofuran and aryl substituents. Its bioactivity, such as immunosuppressive and cytotoxic properties, is attributed to its ability to interact with cellular targets like penicillin-binding proteins (PBPs) via hydrophobic and hydrogen-bonding interactions. Substituents like methoxy groups and stereochemistry (e.g., R-configuration) critically affect target binding, as demonstrated in reverse docking studies with PBP2a . Structural confirmation relies on techniques like NMR, mass spectrometry, and electronic circular dichroism (ECD) .

Q. What established methods are used for the total synthesis of Diptoindonesin G?

The most efficient synthesis involves a domino reaction sequence: cyclodehydration, intramolecular Friedel-Crafts acylation, and regioselective demethylation. This cascade constructs the tetracyclic skeleton in a single step using 3-arylbenzofuran precursors. Lewis acids like BBr₃ or BCl₃ are critical for triggering Friedel-Crafts cyclization and demethylation. For example, BBr₃ promotes both demethylation and cyclization, while BCl₃ allows regioselective control . Yield optimization requires careful adjustment of solvent (e.g., dichloromethane) and temperature (−78°C to room temperature).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Diptoindonesin G across studies?

Discrepancies in bioactivity (e.g., cytotoxicity vs. immunosuppressive effects) may arise from differences in assay conditions, cell lines, or compound purity. Methodological solutions include:

- Comparative bioassays : Replicate studies using standardized protocols (e.g., MIC testing for antimicrobial activity ).

- Structural verification : Confirm stereochemical purity via ECD and X-ray crystallography to rule out enantiomer-driven variability .

- Target validation : Use reverse docking (e.g., GOLD program with multiple scoring functions) to identify conserved binding sites across studies .

Q. What strategies address unexpected side reactions during Diptoindonesin G synthesis?

The use of BBr₃ can lead to undesired cyclization instead of demethylation. Mitigation strategies include:

- Alternative Lewis acids : BCl₃ avoids premature Friedel-Crafts cyclization, enabling regioselective demethylation .

- Temperature control : Lower temperatures (−78°C) stabilize intermediates, reducing side reactions.

- Precursor modification : Introducing protective groups (e.g., tert-butyldimethylsilyl) on reactive hydroxyl moieties prevents unintended cyclization .

Q. How can in silico methods predict Diptoindonesin G’s molecular targets and binding mechanisms?

Computational approaches include:

- Reverse docking : Screen against protein databases (e.g., PBP2a) using software like GOLD, prioritizing targets based on binding energy and steric compatibility .

- Molecular dynamics (MD) simulations : Assess binding stability and conformational changes in targets like PBPs over nanosecond timescales.

- Quantitative structure-activity relationship (QSAR) modeling : Correlate substituent patterns (e.g., methoxy groups) with bioactivity data to guide analog design .

Q. What analytical techniques are essential for confirming Diptoindonesin G’s structural integrity post-synthesis?

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of demethylation and aryl substitution patterns .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₃₀H₂₆O₇ for Diptoindonesin G).

- ECD spectroscopy : Determines absolute configuration by comparing experimental and TDDFT-calculated spectra .

Methodological Considerations

- Synthetic optimization : Use fractional factorial design to test variables (e.g., Lewis acid concentration, reaction time) and maximize yield .

- Bioactivity assays : Pair cell-based assays (e.g., cytotoxicity on cancer cell lines) with mechanistic studies (e.g., Western blotting for PBP2a inhibition) .

- Data reproducibility : Document raw data (e.g., NMR peaks, MIC values) in appendices and share protocols via repositories adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.